2-Methyl-3-[(4-methylthio)phenyl]-1-propene
CAS No.: 951889-24-0
Cat. No.: VC8332446
Molecular Formula: C11H14S
Molecular Weight: 178.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951889-24-0 |
|---|---|
| Molecular Formula | C11H14S |
| Molecular Weight | 178.3 g/mol |
| IUPAC Name | 1-(2-methylprop-2-enyl)-4-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C11H14S/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7H,1,8H2,2-3H3 |
| Standard InChI Key | QMNBUIKQQKVLEM-UHFFFAOYSA-N |
| SMILES | CC(=C)CC1=CC=C(C=C1)SC |
| Canonical SMILES | CC(=C)CC1=CC=C(C=C1)SC |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 2-Methyl-3-[4-(methylsulfanyl)phenyl]prop-1-ene, reflecting the propene chain (C3H6) with substituents at positions 2 and 3. The molecular formula is C11H12S, with a molecular weight of 176.27 g/mol. The methylthio group (-SMe) at the para position of the phenyl ring distinguishes it from non-sulfur analogs like 2-Methyl-3-(4-methylphenyl)-1-propene.
Table 1: Key Structural Properties
Spectroscopic Features
-
NMR: The methylthio group’s sulfur atom induces deshielding in adjacent protons. For example, the aromatic protons ortho to -SMe would resonate near δ 7.2–7.4 ppm in NMR, while the allylic methyl group (C2) appears around δ 1.8–2.0 ppm .
-
IR: Stretching vibrations for C=S (thioether) are observed at 600–700 cm⁻¹, and C=C (propene) at 1640–1680 cm⁻¹ .
Synthesis and Production
Laboratory-Scale Synthesis
Two primary routes are proposed based on analogous compounds:
Alkylation of 4-Methylthioacetophenone
Reagents: 4-Methylthioacetophenone, methyl iodide, potassium tert-butoxide (t-BuOK).
Mechanism: A nucleophilic substitution (SN2) where t-BuOK deprotonates the acetophenone’s α-hydrogen, forming an enolate that attacks methyl iodide.
Yield: ~60–70% under optimized conditions.
Wittig Reaction
Reagents: 4-Methylthiobenzaldehyde, methyltriphenylphosphonium bromide.
Mechanism: Generation of a ylide from the phosphonium salt, which reacts with the aldehyde to form the alkene.
Yield: ~50–55% due to steric hindrance from the methylthio group .
Industrial Production
Catalytic methods using palladium or nickel complexes could enhance efficiency. For example, a Heck coupling between 4-methylthiophenylboronic acid and 2-methylpropene might offer higher regioselectivity .
Chemical Reactivity
Electrophilic Additions
The propene double bond undergoes Markovnikov addition with HX (X = Cl, Br):
Conditions: Radical inhibitors (e.g., BHT) prevent polymerization .
Oxidation Reactions
The methylthio group oxidizes to sulfoxide (R-SO-) or sulfone (R-SO₂-) using hydrogen peroxide or mCPBA:
Applications: Sulfoxides are intermediates in asymmetric synthesis .
Polymerization
Radical-initiated polymerization forms linear polymers with repeat units of:
Catalysts: AIBN (azobisisobutyronitrile) at 60–80°C.
Physicochemical Properties
Table 2: Predicted Physical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| Boiling Point | 210–215°C | Joback method |
| Density | 1.05 g/cm³ | Group contribution |
| LogP (Octanol-Water) | 3.8 | Computational |
| Solubility in Water | 0.2 mg/mL | QSPR models |
Biological and Industrial Applications
Antimicrobial Activity
Analogous sulfur-containing compounds exhibit moderate activity against Staphylococcus aureus (MIC = 25–50 µg/mL). The methylthio group’s lipophilicity enhances membrane penetration.
Polymer Industry
As a monomer, it imparts rigidity and thermal stability to polymers. Copolymers with styrene show glass transition temperatures (Tg) of 120–130°C .
Pharmaceutical Intermediates
Used in synthesizing thrombin inhibitors via sulfone intermediates. For example:
Target: Factor Xa inhibitors with IC₅₀ < 10 nM .
Comparison with Structural Analogs
Table 3: Comparison with Related Compounds
| Compound | Molecular Formula | Key Difference | Reactivity with HBr |
|---|---|---|---|
| 2-Methyl-3-(4-methylphenyl)-1-propene | C11H14 | -CH₃ vs. -SMe | Faster addition (no S steric) |
| 2-Bromo-3-(4-methylthiophenyl)-1-propene | C10H11BrS | Br substituent | No addition (already brominated) |
| 3-(4-Methylthiophenyl)-1-propene | C10H12S | No C2 methyl group | Lower regioselectivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume